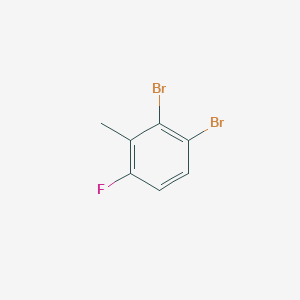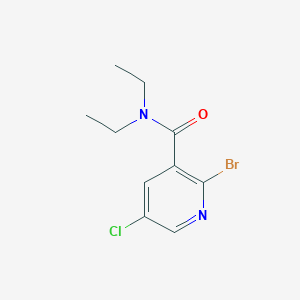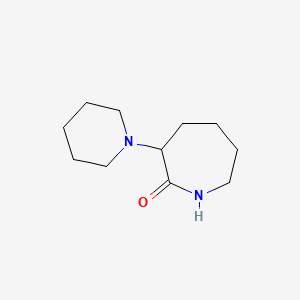
1-Chloro-2,3,4-trifluoro-5-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,3,4-trifluoro-5-iodobenzene is an organic compound with the molecular formula C6HClF3I It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3,4-trifluoro-5-iodobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the iodination of 1-chloro-2,3,4-trifluorobenzene using iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions . The reaction typically requires refluxing the reactants to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques, but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification methods to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2,3,4-trifluoro-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate.
Oxidation: Strong oxidizing agents like potassium permanganate may be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Aplicaciones Científicas De Investigación
1-Chloro-2,3,4-trifluoro-5-iodobenzene has several applications in scientific research:
Biology: The compound can be used in the study of halogenated aromatic compounds and their biological interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 1-chloro-2,3,4-trifluoro-5-iodobenzene involves its interaction with various molecular targets. The presence of multiple halogens on the benzene ring can influence its reactivity and binding affinity to different substrates. The compound may act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles . Additionally, its unique electronic properties can affect its behavior in coupling reactions, facilitating the formation of new carbon-carbon bonds.
Comparación Con Compuestos Similares
- 2-Chloro-4-fluoro-1-iodobenzene
- 1-Bromo-2-chloro-3,4-difluorobenzene
- 5-Chloro-1,3-difluoro-2-iodobenzene
Uniqueness: 1-Chloro-2,3,4-trifluoro-5-iodobenzene is unique due to the specific arrangement of halogens on the benzene ring. This arrangement can lead to distinct reactivity patterns and applications compared to other halogenated benzenes. For example, the presence of three fluorine atoms can enhance the compound’s stability and influence its electronic properties, making it suitable for specialized applications in materials science and pharmaceuticals .
Propiedades
Fórmula molecular |
C6HClF3I |
|---|---|
Peso molecular |
292.42 g/mol |
Nombre IUPAC |
1-chloro-2,3,4-trifluoro-5-iodobenzene |
InChI |
InChI=1S/C6HClF3I/c7-2-1-3(11)5(9)6(10)4(2)8/h1H |
Clave InChI |
QBXBPLZHABCLLR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1I)F)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamate](/img/structure/B14769795.png)



![(1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B14769810.png)




![(R)-N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14769848.png)



